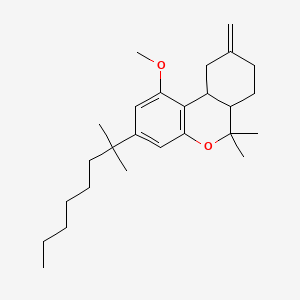

L-759,633

描述

This compound is a synthetic cannabinoid . It’s not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Molecular Structure Analysis

The molecular formula of this compound is C25H38O3 . The structure includes a benzochromene ring system, with various functional groups attached .Physical And Chemical Properties Analysis

The molecular weight of this compound is 386.5674 g/mol . Further physical and chemical properties aren’t provided in the available resources.科学研究应用

镇痛应用

L-759,633已被确定为一种对CB2受体具有高亲和力的大麻素激动剂 . 它的镇痛特性已在各种疼痛模型中得到探索,包括神经性疼痛。 研究表明,this compound可以发挥剂量依赖性镇痛作用,在某些模型中其疗效可与传统止痛药如普瑞巴林相当甚至超过传统止痛药 .

抗炎作用

该化合物在CB2受体上具有强活性,使其具有强大的抗炎特性 . 这对治疗慢性炎症疾病具有重要意义,this compound可能在其中调节免疫反应并提供治疗缓解。

神经科学研究

在神经科学领域,this compound作为CB2受体激动剂的作用意义重大,因为该受体存在于周围神经系统中 . 该领域的研究所得的成果可能有助于更好地理解大麻素受体如何影响神经功能和病理。

药理学研究

This compound作为一种工具,用于药理学研究,以了解大麻素受体的差异激活。 其对CB2相对于CB1受体的选择性有助于区分这些受体在各种生理过程中的作用 .

大麻素受体研究

作为一种选择性激动剂,this compound用于研究内源性大麻素系统,特别是CB2受体在健康和疾病中的作用。 它有助于开发针对这些受体的治疗疼痛、炎症,甚至可能包括代谢紊乱等疾病的新药 .

医学研究应用

This compound已被研究用于其潜在的抗癌作用。 研究表明,它可能影响癌细胞系的细胞增殖、克隆形成和凋亡,表明其在癌症治疗中可能发挥作用 .

作用机制

Target of Action

L-759,633 is a cannabinoid agonist that primarily targets the CB2 receptor . The CB2 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in the immune system .

Mode of Action

This compound acts as a fairly selective agonist for the CB2 receptor, with a selectivity of 163x for CB2 over CB1 . It binds to the CB2 receptor and triggers a response, leading to various physiological effects.

Biochemical Pathways

Upon binding to the CB2 receptor, this compound inhibits the production of cyclic AMP (cAMP) stimulated by forskolin . This inhibition occurs in cells transfected with CB2 or CB1 receptors . The reduction in cAMP levels can influence various downstream signaling pathways, leading to changes in cellular functions.

Result of Action

This compound produces effects similar to other cannabinoid agonists, such as analgesia . Due to its weak activity at the cb1 receptor, it has little or no sedative or psychoactive effects . It also has a relatively strong anti-inflammatory effect due to its strong activity at the CB2 receptor . In a study, this compound demonstrated a dose-dependent analgesic effect in a rat model of neuropathic pain .

属性

IUPAC Name |

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h12,16-17,20-21H,8-11,13-15H2,1-7H3/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFMHSFGODDLKI-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

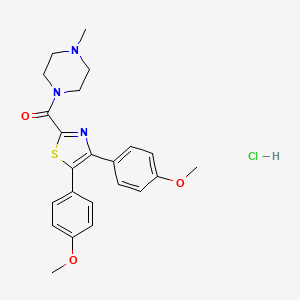

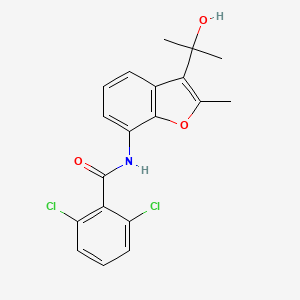

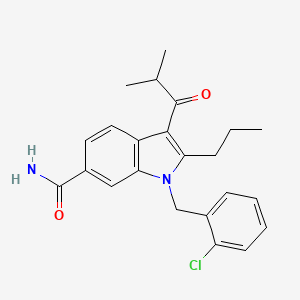

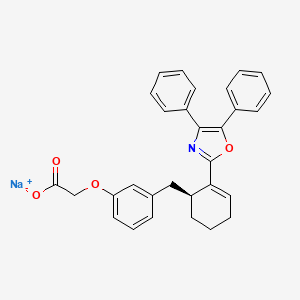

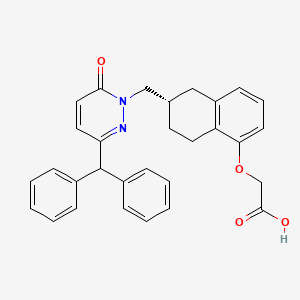

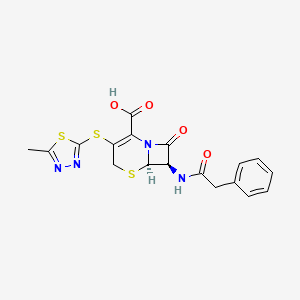

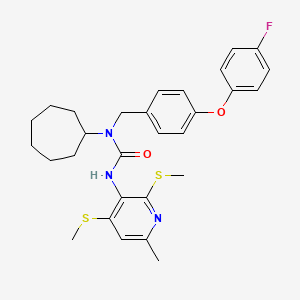

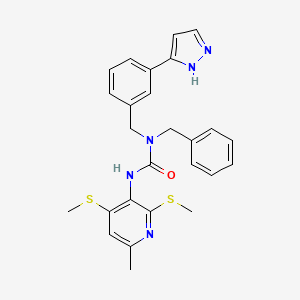

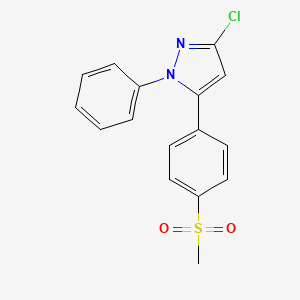

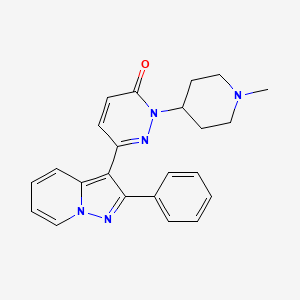

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B1674022.png)